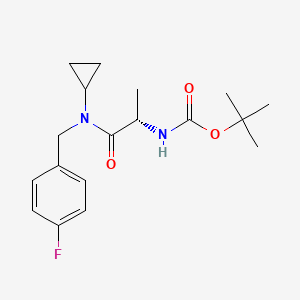
2-(Propan-2-ylideneamino)guanidine;hydrochloride
Vue d'ensemble
Description
2-(Propan-2-ylideneamino)guanidine;hydrochloride, also known as CSPG or corticosteroid-binding protein G, is a guanidinoalkylidene-aminoguanidine. It is commonly used in scientific research experiments. It is a strong organic base existing primarily as guanidium ions at physiological pH .
Synthesis Analysis
The synthesis of guanidines can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines . Another method involves the polycondensation of guanidine hydrochloride and diamine, leading to various types of oligoguanidines .Molecular Structure Analysis
The molecular formula of 2-(Propan-2-ylideneamino)guanidine;hydrochloride is C4H11ClN4. Its molecular weight is 150.61 g/mol. Guanidinium chloride crystallizes in orthorhombic space group Pbca .Chemical Reactions Analysis
The polycondensation of guanidine hydrochloride and diamine leads to various types of oligoguanidines, including linear and branched/cyclic types . The contents of linear and branched/cyclic types in the mixture vary with different reaction conditions .Physical And Chemical Properties Analysis
The molecular formula of 2-(Propan-2-ylideneamino)guanidine;hydrochloride is C4H11ClN4, and its molecular weight is 150.61 g/mol. Guanidinium chloride, a related compound, is a weak acid with a pKa of 13.6 .Mécanisme D'action
While the specific mechanism of action for 2-(Propan-2-ylideneamino)guanidine;hydrochloride is not mentioned in the search results, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Guanidine hydrochloride is considered hazardous. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may form combustible dust concentrations in air . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Orientations Futures
Guanidine hydrochloride-based storage buffers have been shown to efficiently inactivate infectious SARS-CoV-2 particles and support viral RNA stability . This leads to a reduced infection risk during sample analysis and an increased period for follow-up analysis, such as sequencing for virus variants . This suggests potential future applications in improving SARS-CoV-2 laboratory diagnostics .
Propriétés
IUPAC Name |
2-(propan-2-ylideneamino)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.ClH/c1-3(2)7-8-4(5)6;/h1-2H3,(H4,5,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBGPXGMXYVOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-ylideneamino)guanidine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



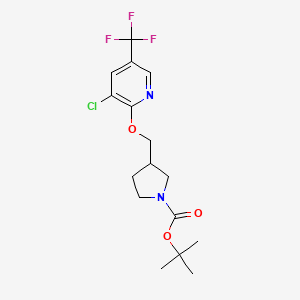
![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)
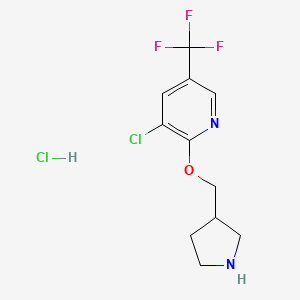

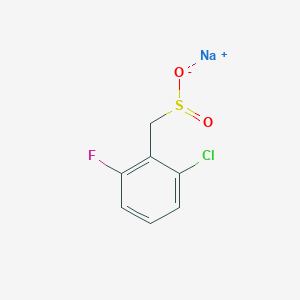
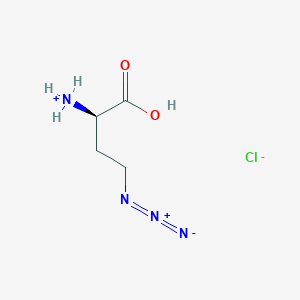
![2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one](/img/structure/B3039941.png)
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B3039945.png)
![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)
![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)
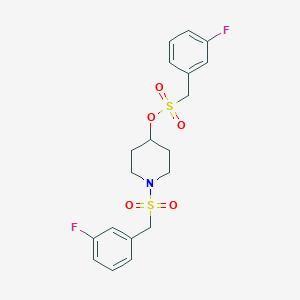
![1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039952.png)

